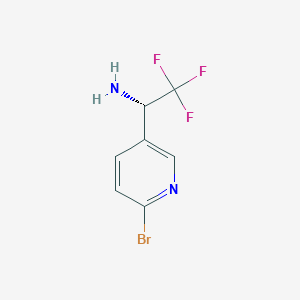
3,5-Dihydroxypicolinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxypicolinic acid is a derivative of picolinic acid, belonging to the pyridine family It is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dihydroxypicolinic acid typically involves the hydroxylation of picolinic acid derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of 3,5-dihydroxypicolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming picolinic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Picolinic acid.
Substitution: Various substituted picolinic acid derivatives.
Scientific Research Applications
3,5-Dihydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Studied for its role in microbial metabolism and potential antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 3,5-dihydroxypicolinic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and affecting their biological availability. In microbial metabolism, it is decarboxylated by specific enzymes to form other bioactive compounds .
Comparison with Similar Compounds
Picolinic Acid: A precursor to 3,5-dihydroxypicolinic acid, with a single carboxyl group at the 2-position.
3,6-Dihydroxypicolinic Acid: Another hydroxylated derivative with hydroxyl groups at the 3rd and 6th positions.
2,5-Dihydroxypyridine: A product of the decarboxylation of 3,6-dihydroxypicolinic acid.
Uniqueness: 3,5-Dihydroxypicolinic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity compared to other picolinic acid derivatives. Its ability to form stable complexes with metal ions and its role in microbial metabolism highlight its significance in various scientific domains.
Properties
Molecular Formula |
C6H5NO4 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
3,5-dihydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO4/c8-3-1-4(9)5(6(10)11)7-2-3/h1-2,8-9H,(H,10,11) |
InChI Key |
DGFRRFIDAHLFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
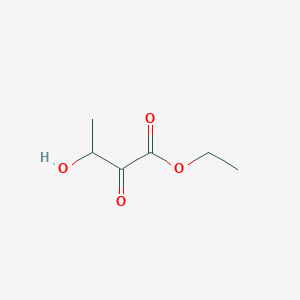
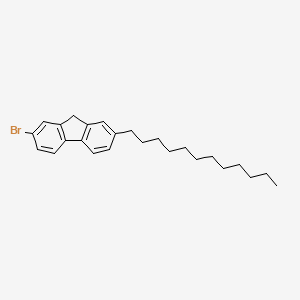

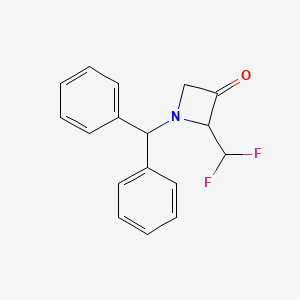

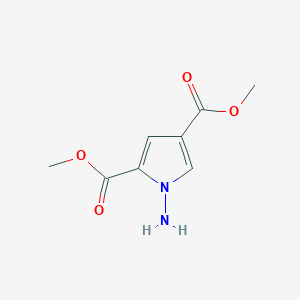
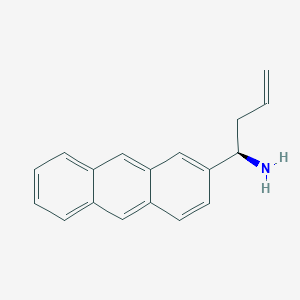
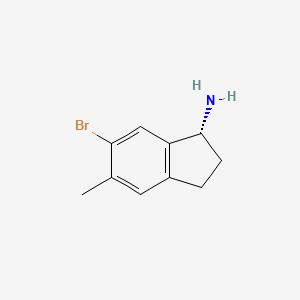
![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)
